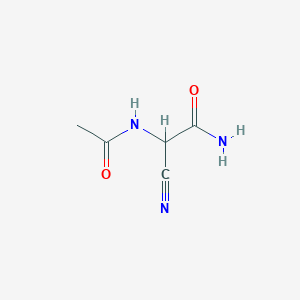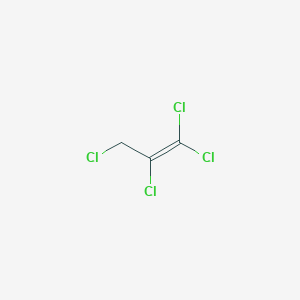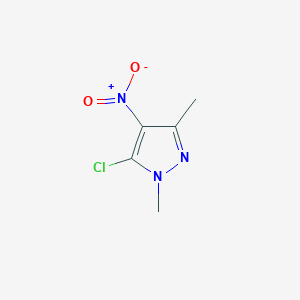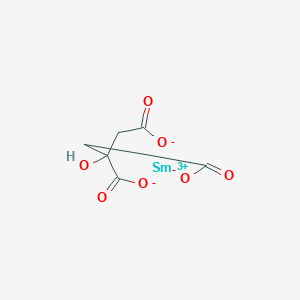
2-Acetilamino-2-cianoacetamida
Descripción general
Descripción
2-Acetylamino-2-cyano-acetamide: is an organic compound with the molecular formula C5H7N3O2 It is a derivative of cyanoacetamide, featuring both an acetylamino group and a cyano group attached to the acetamide backbone
Aplicaciones Científicas De Investigación
Chemistry: 2-Acetylamino-2-cyano-acetamide is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyanoacetamide derivatives.
Industry: In the industrial sector, 2-Acetylamino-2-cyano-acetamide is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
2-Acetylamino-2-cyano-acetamide, also known as 2-acetamido-2-cyanoacetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This allows 2-acetamido-2-cyanoacetamide to interact with its targets and induce changes at the molecular level.
Biochemical Pathways
It’s known that cyanoacetamide derivatives, in general, have diverse biological activities and have drawn the attention of biochemists in the last decade . They are used in the synthesis of various organic heterocycles, highlighting their potential in evolving better chemotherapeutic agents .
Result of Action
Given its role in the synthesis of biologically active compounds, it’s likely that its action results in the formation of various heterocyclic compounds .
Action Environment
It’s known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors such as temperature and solvent conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-2-cyano-acetamide typically involves the reaction of cyanoacetamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanoacetamide+Acetic Anhydride→2-Acetylamino-2-cyano-acetamide+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of 2-Acetylamino-2-cyano-acetamide can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetylamino-2-cyano-acetamide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield cyanoacetic acid derivatives.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of acidic or basic catalysts.
Substitution Reactions: Often require nucleophilic reagents such as amines or thiols.
Hydrolysis: Can be carried out using aqueous acids or bases.
Major Products Formed:
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Resulting from substitution reactions.
Cyanoacetic Acid Derivatives: Produced via hydrolysis.
Comparación Con Compuestos Similares
Cyanoacetamide: The parent compound, lacking the acetylamino group.
N-Acetylcyanoacetamide: Similar structure but with different substitution patterns.
2-Cyanoacetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: A derivative with a more complex structure.
Uniqueness: 2-Acetylamino-2-cyano-acetamide is unique due to the presence of both acetylamino and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
2-acetamido-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEWMEZOBFGNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336910 | |
| Record name | 2-Acetylamino-2-cyano-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14056-39-4 | |
| Record name | 2-Acetylamino-2-cyano-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Acetylamino-2-cyano-acetamide in the context of mosquito control?
A1: The research paper highlights the rising global interest in utilizing naturally available phyto-products like 2-Acetylamino-2-cyano-acetamide as safer alternatives to synthetic chemical pesticides for mosquito control []. This compound, identified as a major component in Leucas crustacea leaf methanol extract, exhibited promising adulticidal activity against Aedes aegypti and Culex quinquefasciatus mosquitoes [].
Q2: What is the reported efficacy of 2-Acetylamino-2-cyano-acetamide against mosquitoes?
A2: The study demonstrated that 2-Acetylamino-2-cyano-acetamide exhibited potent adulticidal activity against both Aedes aegypti and Culex quinquefasciatus []. Although the exact mechanism of action remains unclear, the research suggests that this compound, along with other phytochemicals identified in the Leucas crustacea extract, could contribute to its overall efficacy in controlling mosquito populations []. Further research is needed to fully understand the compound's mode of action and to evaluate its potential for development into a novel phyto-mosquitocide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)



